Mycophenolate Sodium vs. MMF: Delayed Tmax Demonstrates Functional Enteric Coating
In a direct head-to-head comparison in de novo heart transplant recipients, enteric-coated mycophenolate sodium (EC-MPS, 1080 mg bid) demonstrated a consistently delayed time to maximum concentration (Tmax) compared to mycophenolate mofetil (MMF, 1500 mg bid) [1]. This delay, attributable to the enteric coating, shifts the primary site of MPA release from the stomach to the small intestine [1].
| Evidence Dimension | Time to maximum plasma concentration (Tmax) |
|---|---|
| Target Compound Data | 2.0-2.5 hours |
| Comparator Or Baseline | Mycophenolate mofetil (MMF): 0.8-0.9 hours |
| Quantified Difference | Approximately 1-hour delay (P < 0.01 in similar studies [2]) |
| Conditions | De novo heart transplant recipients; EC-MPS 1080 mg bid vs. MMF 1500 mg bid; assessments at weeks 2, 12, and 52 [1] |
Why This Matters
This delayed release profile is the mechanistic basis for the potential improvement in gastrointestinal tolerability, a key differentiator for patient adherence and quality of life.
- [1] Hummel M, et al. Pharmacokinetics and variability of mycophenolic acid from enteric-coated mycophenolate sodium compared with mycophenolate mofetil in de novo heart transplant recipients. Clin Transplant. 2007;21(1):18-23. View Source
- [2] Arns W, et al. Enteric-coated mycophenolate sodium delivers bioequivalent MPA exposure compared with mycophenolate mofetil. Clin Transplant. 2005;19(2):199-206. View Source
